Cas no 1205749-29-6 (3-(Azetidin-3-yl)propanenitrile)

3-(Azetidin-3-yl)propanenitrile 化学的及び物理的性質
名前と識別子
-
- 3-(azetidin-3-yl)propanenitrile
- SB22680
- 3-(Azetidin-3-yl)propanenitrile
-
- インチ: 1S/C6H10N2/c7-3-1-2-6-4-8-5-6/h6,8H,1-2,4-5H2
- InChIKey: WLWYNSFXYYVMPO-UHFFFAOYSA-N
- ほほえんだ: N1CC(CCC#N)C1
計算された属性
- せいみつぶんしりょう: 110.084398327 g/mol
- どういたいしつりょう: 110.084398327 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 2
- 複雑さ: 107
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 110.16
- 疎水性パラメータ計算基準値(XlogP): -0.1
- トポロジー分子極性表面積: 35.8
3-(Azetidin-3-yl)propanenitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1892-500MG |
3-(azetidin-3-yl)propanenitrile |
1205749-29-6 | 95% | 500MG |
¥ 2,560.00 | 2023-03-15 | |
Enamine | EN300-4248282-0.25g |
3-(azetidin-3-yl)propanenitrile |
1205749-29-6 | 0.25g |
$1156.0 | 2023-05-25 | ||
Enamine | EN300-4248282-5.0g |
3-(azetidin-3-yl)propanenitrile |
1205749-29-6 | 5g |
$3645.0 | 2023-05-25 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1892-1g |
3-(azetidin-3-yl)propanenitrile |
1205749-29-6 | 95% | 1g |
¥3201.0 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1892-100mg |
3-(azetidin-3-yl)propanenitrile |
1205749-29-6 | 95% | 100mg |
¥1155.0 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1892-250mg |
3-(azetidin-3-yl)propanenitrile |
1205749-29-6 | 95% | 250mg |
¥1538.0 | 2024-04-25 | |
Ambeed | A260732-1g |
3-(Azetidin-3-yl)propanenitrile |
1205749-29-6 | 98% | 1g |
$570.0 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1549337-1g |
3-(Azetidin-3-yl)propanenitrile |
1205749-29-6 | 98% | 1g |
¥4945.00 | 2024-08-09 | |
Enamine | EN300-4248282-0.5g |
3-(azetidin-3-yl)propanenitrile |
1205749-29-6 | 0.5g |
$1207.0 | 2023-05-25 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1892-1G |
3-(azetidin-3-yl)propanenitrile |
1205749-29-6 | 95% | 1g |
¥ 3,201.00 | 2023-03-15 |
3-(Azetidin-3-yl)propanenitrile 関連文献
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
-
Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
3-(Azetidin-3-yl)propanenitrileに関する追加情報
Comprehensive Overview of 3-(Azetidin-3-yl)propanenitrile (CAS No. 1205749-29-6): Properties, Applications, and Industry Insights
3-(Azetidin-3-yl)propanenitrile (CAS No. 1205749-29-6) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique azetidine core structure. This nitrile-functionalized derivative exhibits remarkable versatility as a building block for drug discovery, particularly in the development of small molecule therapeutics targeting neurological disorders and metabolic diseases. The compound's molecular scaffold allows for efficient derivatization, making it valuable for high-throughput screening platforms and combinatorial chemistry applications.
Recent studies highlight the growing demand for azetidine-containing compounds like 3-(Azetidin-3-yl)propanenitrile in precision medicine development. Its polar surface area (PSA) and lipophilicity profile make it particularly suitable for designing blood-brain barrier permeable drugs, addressing one of the biggest challenges in central nervous system (CNS) drug development. Researchers are actively exploring its potential in creating allosteric modulators for G-protein coupled receptors (GPCRs), a hot topic in neuropharmacology circles.
The synthesis of CAS 1205749-29-6 typically involves ring-closing strategies of appropriately functionalized precursors, with recent advancements focusing on catalytic asymmetric synthesis to access enantiomerically pure forms. This aligns with the pharmaceutical industry's push toward chiral drug development, where stereochemical purity significantly impacts therapeutic efficacy. Analytical characterization using NMR spectroscopy and mass spectrometry confirms the compound's structural integrity, while HPLC purity analysis ensures it meets rigorous pharmaceutical-grade standards.
From a commercial perspective, 3-(Azetidin-3-yl)propanenitrile has seen increased procurement by contract research organizations (CROs) and academic research institutions specializing in medicinal chemistry. The compound's stability under standard laboratory conditions and compatibility with common organic solvents contribute to its growing popularity. Suppliers are now offering custom scale-up synthesis services to meet the demand from preclinical development programs, particularly those focused on neurodegenerative disease targets like Parkinson's and Alzheimer's.
Environmental and safety considerations for handling CAS 1205749-29-6 follow standard laboratory safety protocols for nitrile compounds. While not classified as hazardous under current regulations, proper personal protective equipment (PPE) including nitrile gloves and eye protection is recommended during manipulation. The compound's biodegradation profile and ecotoxicological data are areas of ongoing research, reflecting the chemical industry's increased focus on green chemistry principles and sustainable synthesis methods.
Future research directions for 3-(Azetidin-3-yl)propanenitrile may explore its potential in proteolysis targeting chimera (PROTAC) development, a cutting-edge approach in targeted protein degradation therapeutics. The compound's ability to serve as a linker component between warhead and E3 ligase binder makes it particularly interesting for this emerging technology. Additionally, its application in covalent inhibitor design through strategic modification of the nitrile group presents another promising avenue for drug discovery innovation.
The global market for azetidine derivatives like 1205749-29-6 is projected to grow significantly, driven by increased R&D investment in orphan drugs and rare disease therapeutics. Patent analysis reveals growing intellectual property activity around structurally related compounds, particularly in kinase inhibitor applications. As the pharmaceutical industry continues to prioritize novel heterocycles for drug development, 3-(Azetidin-3-yl)propanenitrile stands poised to play an increasingly important role in the next generation of bioactive compounds.
1205749-29-6 (3-(Azetidin-3-yl)propanenitrile) 関連製品
- 853771-91-2(4-Methoxy-3-(trifluoromethoxy)benzyl alcohol)
- 2228473-12-7(1-1-(3-phenyl-1H-pyrazol-4-yl)cyclopropylethan-1-one)
- 923196-41-2(1H-Benzimidazole-2-ethanol, 1-[(2-fluorophenyl)methyl]-)
- 946372-69-6(N-(2-fluorophenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide)
- 350601-79-5(4-amino-3-bromo-6-chloropyridine-2-carboxylic acid)
- 952959-55-6(Ethyl 2-Amino-4-propylthiophene-3-carboxylate)
- 895240-78-5(Benzoic acid, 4-bromo-3-(3-methoxypropoxy)-, methyl ester)
- 1806274-37-2(5-Difluoromethoxy-2,3-dimethylanisole)
- 2114276-71-8(methyl 3-2-(methylamino)acetylbenzoate)
- 203268-77-3(3-(5-Mercapto-1,3,4-oxadiazol-2-yl)benzonitrile)
